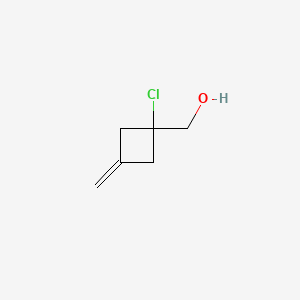
(1-Chloro-3-methylidenecyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylidenecyclobutyl)methanol typically involves the chlorination of 3-methylidenecyclobutanone followed by reduction. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by reduction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and reduction can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-methylidenecyclobutanone.
Reduction: Formation of 1-chloro-3-methylcyclobutane.
Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-methylcyclobutane
- 1-Chloro-3,3-dimethylcyclobutane
- 1-Chloro-3-methylbutane
Uniqueness
(1-Chloro-3-methylidenecyclobutyl)methanol is unique due to the presence of both a chlorine atom and a methanol group on a cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H9ClO |
|---|---|
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
(1-chloro-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-5-2-6(7,3-5)4-8/h8H,1-4H2 |
Clé InChI |
DFFQLLOMEMATOG-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
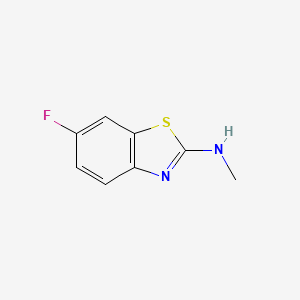



![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)

![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
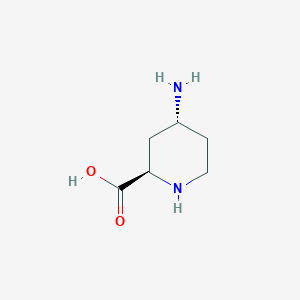
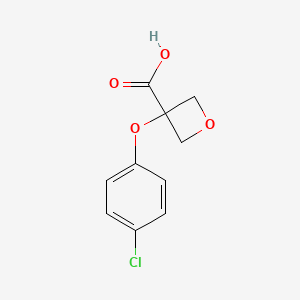
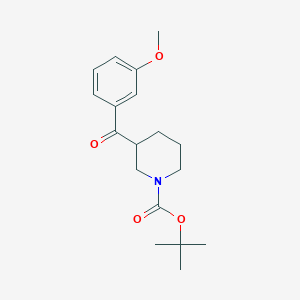
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
